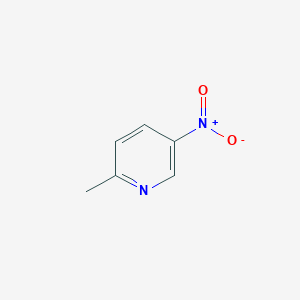










|
REACTION_CXSMILES
|
[C:1](OCC)(=O)[CH2:2][C:3](OCC)=O.[OH-].[Na+].[N+:14]([C:17]1[CH:18]=CC(Cl)=[N:21][CH:22]=1)([O-:16])=[O:15].Cl>CN(C)C=O>[N+:14]([C:17]1[CH:18]=[CH:3][C:2]([CH3:1])=[N:21][CH:22]=1)([O-:16])=[O:15] |f:1.2|
|


|
Name
|
|
|
Quantity
|
206 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
94.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)Cl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture is subsequently stirred after 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are introduced
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
|
Type
|
CUSTOM
|
|
Details
|
The deep red solution formed
|
|
Type
|
STIRRING
|
|
Details
|
is stirred until the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
is evaporated to dryness in vacuo
|
|
Type
|
WASH
|
|
Details
|
washed with 500 ml of water
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated again
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is now dissolved in a mixture of 1,200 ml of 36% strength HCl and 870 ml of water
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux until the evolution of gas
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, it is evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 500 ml of water
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution is extracted with methylene chloride
|
|
Type
|
WASH
|
|
Details
|
the organic phase is washed again with water
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |